molecular formula C26H17BrCl2N2O B11979231 9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-17-5

9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11979231
CAS No.: 303060-17-5
M. Wt: 524.2 g/mol
InChI Key: ZIOXBEDUJQOUMK-UHFFFAOYSA-N
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Description

“9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” likely involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent functionalization with bromine, dichlorophenyl, and naphthalene groups. Typical reaction conditions might include:

    Reagents: Bromine, 2,4-dichlorophenylboronic acid, naphthalene derivatives, and suitable catalysts.

    Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide.

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific catalysts (e.g., palladium-based catalysts for coupling reactions).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Green chemistry principles: To reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

“9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-2-(naphthalen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the bromine atom.

    9-Bromo-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the dichlorophenyl group.

Uniqueness

The presence of both bromine and dichlorophenyl groups in “9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

CAS No.

303060-17-5

Molecular Formula

C26H17BrCl2N2O

Molecular Weight

524.2 g/mol

IUPAC Name

9-bromo-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17BrCl2N2O/c27-18-7-10-25-21(12-18)24-14-23(17-6-5-15-3-1-2-4-16(15)11-17)30-31(24)26(32-25)20-9-8-19(28)13-22(20)29/h1-13,24,26H,14H2

InChI Key

ZIOXBEDUJQOUMK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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